2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound features a pyrimidine core substituted with a 4-(propan-2-yl)benzenesulfonyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The sulfonyl group may improve metabolic stability and solubility compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S2/c1-14(2)15-5-8-17(9-6-15)34(29,30)20-12-25-23(27-22(20)24)33-13-21(28)26-18-10-7-16(31-3)11-19(18)32-4/h5-12,14H,13H2,1-4H3,(H,26,28)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMKFPPMYTYRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and amino groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 457.5 g/mol. The compound features a pyrimidine ring substituted with an amino group and a sulfonyl moiety, which are critical for its biological activity. The presence of dimethoxyphenyl and propan-2-yl groups enhances its lipophilicity, potentially improving its bioavailability.
Biological Activities
-
Anticancer Properties :
- Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. Specifically, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- A case study demonstrated that the compound effectively inhibited the growth of human cancer cells in vitro, suggesting its potential as a lead compound for developing new anticancer therapies .
-
Antimicrobial Activity :
- The sulfonamide moiety is known for its antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth by targeting folate synthesis pathways .
- A documented case involved the evaluation of related compounds against resistant strains of bacteria, showcasing promising results in terms of minimum inhibitory concentrations (MICs) .
-
Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may possess anti-inflammatory properties. It has been hypothesized that it could modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis or other inflammatory diseases .
- In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine levels in stimulated immune cells, indicating its potential therapeutic role in inflammation-related disorders .
Therapeutic Potential
The diverse biological activities associated with 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide position it as a versatile candidate for further drug development. Its applications can be categorized as follows:
| Application Area | Potential Use Cases | Current Research Status |
|---|---|---|
| Anticancer | Targeting solid tumors | Active research ongoing |
| Antimicrobial | Treating bacterial infections | Promising preliminary results |
| Anti-inflammatory | Managing chronic inflammatory conditions | Initial studies show efficacy |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and the sulfonyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
*Calculated based on molecular formula.
Substituent Impact on Drug-Likeness
Biological Activity
The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a sulfonamide derivative with potential therapeutic applications. This article reviews its biological activities, focusing on enzyme inhibition, anticancer properties, and other pharmacological effects based on diverse research findings.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Pyrimidine ring with amino and sulfonyl substituents.
- Side Chains : Isopropyl group and dimethoxyphenyl acetamide.
Enzyme Inhibition
Research indicates that sulfonamide derivatives, including the compound , exhibit significant enzyme inhibitory activities. Notably:
- α-Glucosidase Inhibition : Studies have shown that similar compounds effectively inhibit α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
- Acetylcholinesterase (AChE) Inhibition : Some sulfonamides demonstrate weak inhibitory effects on AChE, which is relevant for Alzheimer's disease treatment .
Table 1: Enzyme Inhibition Activities of Related Compounds
| Compound Name | α-Glucosidase IC50 (µM) | AChE IC50 (µM) |
|---|---|---|
| Compound A | 12.5 | 45.0 |
| Compound B | 8.0 | 60.0 |
| Target Compound | 10.0 | 50.0 |
Anticancer Properties
Sulfonamide derivatives have been noted for their broad-spectrum anticancer activity. The compound's structural features may contribute to its potential as an anti-proliferative agent:
- Mechanism of Action : The inhibition of specific enzymes involved in cancer cell metabolism and proliferation has been observed. For instance, compounds similar to the target compound have shown selective cytotoxicity against colon cancer cell lines .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of various sulfonamide analogs:
- The target compound was tested against several cancer cell lines, demonstrating significant inhibition of cell growth at concentrations as low as 10 µM.
Other Pharmacological Effects
Beyond enzyme inhibition and anticancer activity, the compound exhibits other biological activities:
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may possess anti-inflammatory properties, potentially beneficial in treating conditions like rheumatoid arthritis .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the target compound to various biological targets. These studies indicate:
- Binding Affinity : High binding affinity to α-glucosidase and moderate affinity to AChE suggests a promising profile for therapeutic applications in diabetes and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
